6-[(E)-2-(furan-2-yl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[2-(2-FURYL)VINYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines a triazole ring with a thiadiazole ring, along with furan and pyridine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-FURYL)VINYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring.
Introduction of Furan and Pyridine Substituents:
Industrial Production Methods
This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-FURYL)VINYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-[2-(2-FURYL)VINYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 6-[2-(2-FURYL)VINYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Different isomer with similar biological activities.
Uniqueness
6-[2-(2-FURYL)VINYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of furan and pyridine substituents, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C14H9N5OS |
---|---|
Molecular Weight |
295.32 g/mol |
IUPAC Name |
6-[(E)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N5OS/c1-2-11(20-9-1)3-4-12-18-19-13(16-17-14(19)21-12)10-5-7-15-8-6-10/h1-9H/b4-3+ |
InChI Key |
NVDPUUDLHYLIRG-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Canonical SMILES |
C1=COC(=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Origin of Product |
United States |
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